1-(benzenesulfonyl)-2-(piperidin-4-yl)azepane

Description

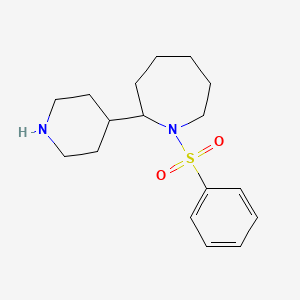

1-(Benzenesulfonyl)-2-(piperidin-4-yl)azepane (CAS: 1315366-23-4) is a heterocyclic compound featuring a seven-membered azepane ring substituted with a benzenesulfonyl group at position 1 and a piperidin-4-yl moiety at position 2. Its molecular formula is C₁₇H₂₆N₂O₂S, with a molecular weight of 322.47 g/mol . The azepane core provides conformational flexibility, while the benzenesulfonyl group enhances stability and modulates electronic properties.

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-piperidin-4-ylazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c20-22(21,16-7-3-1-4-8-16)19-14-6-2-5-9-17(19)15-10-12-18-13-11-15/h1,3-4,7-8,15,17-18H,2,5-6,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIIQSCUEJIFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(N(CC1)S(=O)(=O)C2=CC=CC=C2)C3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-2-(piperidin-4-yl)azepane typically involves the reaction of benzenesulfonyl chloride with 2-(piperidin-4-yl)azepane. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-2-(piperidin-4-yl)azepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfonates, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(Benzenesulfonyl)-2-(piperidin-4-yl)azepane has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-2-(piperidin-4-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperidin-4-yl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Conformational Flexibility

The azepane ring in the target compound confers greater flexibility compared to smaller six-membered rings (e.g., piperidine derivatives in ). This flexibility may enhance binding to receptors requiring adaptable ligand conformations, such as neurokinin receptors .

Electronic Effects

The benzenesulfonyl group is electron-withdrawing, which polarizes the azepane ring and may improve solubility and metabolic stability.

Receptor Interactions

Compounds like 1-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}sulfonyl)azepane () incorporate a chlorophenyl group, which can enhance binding affinity through halogen bonding. The target compound lacks this feature but retains the piperidinyl group, which may support interactions with amine-binding pockets in receptors .

Pharmacological Potential

These analogs often feature substituted piperazinyl or piperidinyl groups, suggesting the target compound could be explored for similar CNS applications .

Biological Activity

1-(benzenesulfonyl)-2-(piperidin-4-yl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzenesulfonyl group attached to a piperidine ring, which is further connected to an azepane structure. This unique configuration contributes to its biological activity.

The biological activity of this compound is likely influenced by its interaction with various biological targets:

- Target Proteins : Similar compounds have shown activity against specific receptors, including chemokine receptors and enzymes involved in cancer pathways .

- Biochemical Pathways : It may modulate pathways related to inflammation, cancer progression, and neurotransmission. For instance, compounds with similar structures have been reported to inhibit human carbonic anhydrase isoforms, which are implicated in tumor growth.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In studies involving similar compounds, significant inhibition of tumor cell lines has been observed, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

The compound's structural similarity to known antimicrobial agents suggests it may possess antibacterial or antifungal properties. Preliminary tests on related compounds have shown efficacy against various pathogens.

Case Studies

- In Vitro Studies : A study examining the effect of this compound on cancer cell lines demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

- In Vivo Studies : Animal models treated with this compound showed reduced tumor size compared to controls, indicating promising therapeutic effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its clinical potential:

- Absorption : The compound’s molecular weight suggests favorable absorption characteristics.

- Metabolism : Potential metabolic pathways include phase I and II reactions typical for sulfonamide-containing compounds.

- Excretion : Further studies are needed to elucidate the excretion routes and half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.